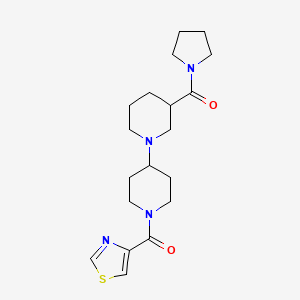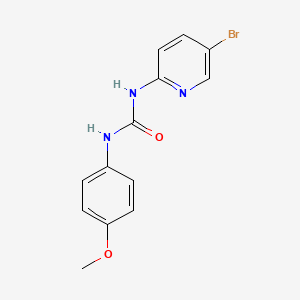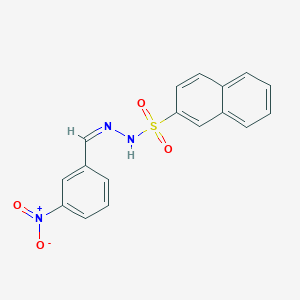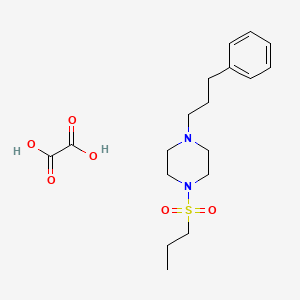amine hydrochloride](/img/structure/B5408411.png)
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride, also known as PFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFM-2 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, PFM-2 can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Mecanismo De Acción
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the modulation of endocannabinoid signaling in the body. Endocannabinoids have been shown to play a role in a variety of physiological processes, including pain sensation, inflammation, anxiety, and addiction. By increasing the levels of endocannabinoids in the body, this compound can modulate these processes and potentially have therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride for lab experiments is its selectivity for FAAH. This compound has been shown to be a highly selective inhibitor of FAAH, which can reduce the potential for off-target effects. Additionally, this compound has been shown to be relatively stable and easy to use in lab experiments. One limitation of this compound is its potential for non-specific binding to other proteins in the body. Additionally, this compound has been shown to have relatively low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride. One area of interest is the potential use of this compound in the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, and may have potential applications in the treatment of chronic pain conditions. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, further research is needed to better understand the potential applications of this compound in addiction research.
Métodos De Síntesis
The synthesis of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride involves several steps, including the reaction of 2-pyridinemethylamine with 5-phenyl-2-furaldehyde to form the intermediate [(5-phenyl-2-furyl)methyl](2-pyridinyl)methanol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential applications in a variety of scientific research areas, including pain management, inflammation, anxiety, and addiction. This compound has been shown to increase the levels of endocannabinoids in the body, which can have analgesic and anti-inflammatory effects. This compound has also been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, this compound has been studied for its potential applications in addiction research, as endocannabinoids have been shown to play a role in drug-seeking behavior.
Propiedades
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-6-14(7-3-1)17-10-9-16(20-17)13-18-12-15-8-4-5-11-19-15;/h1-11,18H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQYTRAYNGIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)

![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
methanone](/img/structure/B5408422.png)
